3-(1h-Pyrazol-1-yl)benzaldehyde

Description

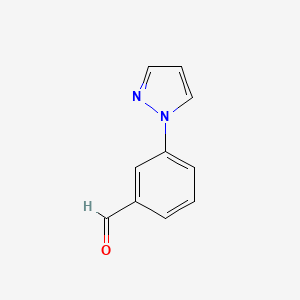

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFXXJOWQSOGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428297 | |

| Record name | 3-(1h-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852227-92-0 | |

| Record name | 3-(1H-Pyrazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1h-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-Pyrazol-1-yl)benzaldehyde for Researchers and Drug Development Professionals

An authoritative guide for researchers, this document provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(1H-Pyrazol-1-yl)benzaldehyde. This technical paper includes detailed experimental protocols, quantitative data, and visualizations to support its use in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde featuring a pyrazole ring linked to a benzaldehyde moiety at the meta position. This unique structural combination imparts specific chemical and physical characteristics relevant to its application in medicinal chemistry and materials science.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 852227-92-0 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O | [1][2] |

| Molecular Weight | 172.18 g/mol | |

| IUPAC Name | This compound | [1][2] |

| Physical Form | Solid, semi-solid, liquid, or lump | [1] |

| Melting Point | 38-39 °C | |

| Boiling Point | 144.6 °C | |

| Purity | 95% - 97% | [1] |

| Storage Temperature | 2-8 °C under an inert atmosphere | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| XlogP | 1.7 |

| Topological Polar Surface Area (TPSA) | 45.75 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons of the pyrazole ring, and the protons of the benzene ring. The aldehyde proton will appear as a singlet in the downfield region (around δ 10.0 ppm). The pyrazole protons will exhibit characteristic splitting patterns, as will the aromatic protons on the benzaldehyde ring.

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a high chemical shift (around δ 191-194 ppm). The carbons of the pyrazole and benzene rings will resonate in the aromatic region (approximately δ 110-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=C and C=N stretches (aromatic and pyrazole rings): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H stretches (aromatic and pyrazole rings): Peaks above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 172, corresponding to its molecular weight. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) to give a peak at m/z 171, and the loss of the formyl group (CHO) to produce a phenyl cation, which in this case would be a pyrazolyl-substituted phenyl cation.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, with the Ullmann condensation being a prominent method for the formation of the aryl-N bond.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of pyrazole with 3-halobenzaldehyde.

Materials:

-

3-Iodobenzaldehyde or 3-Bromobenzaldehyde

-

1H-Pyrazole

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., L-proline, a diamine)

-

A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

To a reaction vessel, add 3-halobenzaldehyde (1 equivalent), 1H-pyrazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), the ligand (0.2 equivalents), and the base (2 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

An In-depth Technical Guide to 3-(1H-Pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-(1H-pyrazol-1-yl)benzaldehyde. The information is compiled for professionals in chemical research and pharmaceutical development, with a focus on presenting clear, quantitative data and outlining representative experimental methodologies.

Core Molecular Information

This compound is an aromatic organic compound featuring a benzaldehyde core substituted at the meta-position (C3) with a 1H-pyrazol-1-yl group. This structure makes it a valuable intermediate and building block in medicinal chemistry and material science.[1]

Molecular Structure:

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈N₂O[2] |

| CAS Number | 852227-92-0 |

| InChI Key | NKFXXJOWQSOGOF-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=CC(=C1)N2C=CC=N2)C=O[2] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 172.19 g/mol |

| Monoisotopic Mass | 172.06366 Da[2] |

| Physical Form | Solid or Semi-solid |

| Purity | Typically ≥95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

| XLogP (Predicted) | 1.7[2] |

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in publicly accessible literature, a plausible synthetic route can be derived from general methods for creating N-aryl pyrazoles. A common approach involves the condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound or, more directly, an N-arylation reaction.

The synthesis of an N-aryl pyrazole derivative typically involves the coupling of a pyrazole ring with a substituted benzene ring, followed by functional group manipulation if necessary. The following diagram illustrates a generalized logical workflow for the synthesis, purification, and characterization of such a compound.

The following protocol is a representative example for the synthesis of N-aryl pyrazoles and could be adapted for the target molecule.

-

Reaction Setup : To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (e.g., 3-bromobenzaldehyde), pyrazole (1-1.5 equivalents), a copper(I) or palladium catalyst, a suitable ligand (e.g., a diamine or phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition : Add a dry, high-boiling point solvent such as DMF or DMSO.

-

Reaction Execution : Heat the mixture with stirring to a temperature between 80-140°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet around δ 9.9-10.1 ppm), protons on the benzaldehyde ring (in the aromatic region, δ 7.5-8.5 ppm), and protons of the pyrazole ring (three signals, typically between δ 6.3-8.0 ppm).[3]

-

¹³C NMR Spectroscopy : The carbon spectrum should feature a characteristic carbonyl carbon signal for the aldehyde group (around δ 190-195 ppm), along with signals for the aromatic and pyrazole carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a strong C=O stretching band for the aldehyde at approximately 1700 cm⁻¹, as well as C=C and C=N stretching vibrations from the aromatic and pyrazole rings.[4]

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the compound (m/z ≈ 172.19).

Applications and Significance

This compound is a versatile chemical intermediate with significant potential in drug discovery and material science.[1]

-

Medicinal Chemistry : The pyrazole moiety is a well-known pharmacophore present in numerous approved drugs, such as the anti-inflammatory agent Celecoxib.[5] Aldehyde-functionalized pyrazoles like this compound serve as key starting materials for synthesizing more complex molecules with potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.[5][6] It is used in research to develop bioactive molecules and study enzyme inhibition.[7]

-

Organic Synthesis : The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, including condensation and coupling reactions.[1] This allows for its use as a building block to construct larger, more elaborate molecular architectures for novel drug candidates or functional materials.[1]

-

Material Science : The compound can be used in the formulation of specialized polymers and resins, where the heterocyclic pyrazole ring can enhance properties such as thermal stability.[1]

Safety and Handling

Table 3: Hazard Information

| Category | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C10H8N2O) [pubchemlite.lcsb.uni.lu]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. smolecule.com [smolecule.com]

- 7. Buy 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride [smolecule.com]

An In-depth Technical Guide to the Synthesis of 3-(1H-Pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 3-(1H-pyrazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document outlines the core starting materials, reaction conditions, and detailed experimental protocols for the most prominent and effective synthetic strategies.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents, while the benzaldehyde functional group offers a versatile handle for further chemical modifications. The synthesis of this compound is, therefore, a critical step in the development of novel pharmaceuticals and functional materials. This guide focuses on two of the most powerful and widely used methods for the formation of the N-aryl bond between the pyrazole and benzene rings: the Chan-Lam coupling and the Suzuki-Miyaura coupling.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound primarily relies on the formation of a carbon-nitrogen bond between the pyrazole ring and the benzene ring at the meta-position relative to the aldehyde group. The two most effective methods to achieve this are transition metal-catalyzed cross-coupling reactions.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between an N-H containing heterocycle and an arylboronic acid. This method is advantageous due to its typically mild reaction conditions and the use of relatively inexpensive copper catalysts.

-

Starting Material 1: 3-Formylphenylboronic acid

-

Starting Material 2: Pyrazole

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is renowned for its high efficiency and broad functional group tolerance.

-

Starting Material 1: 3-Bromobenzaldehyde

-

Starting Material 2: Pyrazole-1-boronic acid (or a related pyrazole-boron reagent)

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key components and conditions for the two primary synthetic routes to this compound.

Table 1: Starting Materials and Reagents

| Component | Chan-Lam Coupling | Suzuki-Miyaura Coupling |

| Aryl Precursor | 3-Formylphenylboronic acid | 3-Bromobenzaldehyde |

| Pyrazole Source | Pyrazole | Pyrazole-1-boronic acid |

| Catalyst | Copper(II) acetate (Cu(OAc)₂) | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Base | Pyridine or Triethylamine (TEA) | Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) |

| Solvent | Dichloromethane (DCM) or Toluene | Toluene/Ethanol/Water or Dioxane/Water |

Table 2: Typical Reaction Conditions

| Parameter | Chan-Lam Coupling | Suzuki-Miyaura Coupling |

| Temperature | Room Temperature to 80 °C | 80-110 °C |

| Atmosphere | Air (often preferred) | Inert (Nitrogen or Argon) |

| Reaction Time | 12-48 hours | 4-24 hours |

| Typical Yields | Moderate to High | High |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound via the Chan-Lam and Suzuki-Miyaura coupling reactions. Researchers should note that optimization of these conditions may be necessary for specific laboratory setups and reagent purities.

Protocol 1: Synthesis via Chan-Lam Coupling

Materials:

-

3-Formylphenylboronic acid

-

Pyrazole

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-formylphenylboronic acid (1.0 eq.), pyrazole (1.2 eq.), and copper(II) acetate (0.1 eq.).

-

Suspend the solids in anhydrous dichloromethane (DCM).

-

Add pyridine (2.0 eq.) to the mixture.

-

Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

Materials:

-

3-Bromobenzaldehyde

-

Pyrazole-1-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq.) and pyrazole-1-boronic acid (1.2 eq.) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

-

Add an aqueous solution of sodium carbonate (2 M, 2.0 eq.).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash it with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Caption: Chan-Lam coupling pathway for the synthesis of this compound.

Caption: Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Caption: General experimental workflow for chemical synthesis and purification.

Spectroscopic Profile of 3-(1H-Pyrazol-1-yl)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(1H-pyrazol-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Compound Overview

IUPAC Name: this compound Molecular Formula: C₁₀H₈N₂O Molecular Weight: 172.19 g/mol CAS Number: 852227-92-0

This compound is an aromatic compound featuring a benzaldehyde moiety substituted at the meta-position with a 1H-pyrazol-1-yl group. The presence of the pyrazole ring, a common scaffold in pharmacologically active compounds, and the reactive aldehyde group make it a valuable intermediate in organic synthesis.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally verified data from a single source is not publicly available, the following data is compiled based on predictive models and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.05 | s | 1H | Aldehyde (-CHO) |

| ~8.15 | s | 1H | Ar-H (H2) |

| ~8.00 | d | 1H | Ar-H (H4 or H6) |

| ~7.90 | d | 1H | Pyrazole-H (H5') |

| ~7.75 | t | 1H | Ar-H (H5) |

| ~7.70 | d | 1H | Ar-H (H6 or H4) |

| ~7.55 | d | 1H | Pyrazole-H (H3') |

| ~6.50 | t | 1H | Pyrazole-H (H4') |

Note: Predicted chemical shifts are based on the analysis of benzaldehyde and N-aryl pyrazoles. The exact coupling constants (J values) are not predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehyde C=O |

| ~141.0 | Pyrazole C3' |

| ~140.0 | Aromatic C1 |

| ~137.0 | Aromatic C3 |

| ~132.0 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~129.0 | Pyrazole C5' |

| ~125.0 | Aromatic CH |

| ~122.0 | Aromatic CH |

| ~108.0 | Pyrazole C4' |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1580, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1520 | Medium | Pyrazole ring stretch |

| ~1400-1000 | Medium-Strong | Fingerprint region (C-H in-plane bending, C-N stretch) |

| ~900-675 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Adduct/Fragment | Predicted Collision Cross Section (Ų) |

| 173.07094 | [M+H]⁺ | 133.7 |

| 195.05288 | [M+Na]⁺ | 143.2 |

| 171.05638 | [M-H]⁻ | 138.2 |

| 172.06311 | [M]⁺ | 134.3 |

Data sourced from predicted values on PubChemLite.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound based on established chemical literature for similar compounds.

Synthesis: N-Arylation of Pyrazole

A common method for the synthesis of N-aryl pyrazoles is the Ullmann condensation or a similar cross-coupling reaction.

-

Reaction Setup: To a solution of 3-bromobenzaldehyde (1.0 eq) and pyrazole (1.2 eq) in a suitable solvent such as dimethylformamide (DMF) or toluene, add a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or a diamine, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Workflow Visualization

The general workflow for the synthesis and characterization of a chemical compound like this compound is outlined below.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 3-(1h-Pyrazol-1-yl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(1h-Pyrazol-1-yl)benzaldehyde is a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing the necessary framework for researchers to determine these values experimentally.

Introduction

Predicted Solubility Profile

While experimental data is lacking, a qualitative prediction of solubility can be made based on the "like dissolves like" principle. The presence of the aromatic rings (benzene and pyrazole) suggests solubility in aromatic solvents like toluene. The nitrogen atoms in the pyrazole ring and the oxygen atom in the aldehyde group can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents like alcohols and aprotic polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. To facilitate future research and provide a template for data presentation, the following table illustrates how experimentally determined solubility data should be structured.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | 25 | Data not available | Data not available | Gravimetric | To be determined |

| Ethanol | 25 | Data not available | Data not available | Gravimetric | To be determined |

| Acetone | 25 | Data not available | Data not available | HPLC | To be determined |

| Ethyl Acetate | 25 | Data not available | Data not available | UV-Vis Spectroscopy | To be determined |

| Dichloromethane | 25 | Data not available | Data not available | Gravimetric | To be determined |

| Toluene | 25 | Data not available | Data not available | HPLC | To be determined |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Gravimetric | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Gravimetric | To be determined |

Experimental Protocols for Solubility Determination

To empower researchers to obtain the much-needed quantitative data, this section provides detailed methodologies for determining the solubility of this compound.

Gravimetric Method (Isothermal Equilibrium Method)

This is a straightforward and widely used method for determining solubility.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the solid residue is determined.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature changes that could cause precipitation.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish or vial.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved solid is the difference between the final and initial mass of the dish.

-

Calculate the solubility in g/L or other desired units.

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or when only small amounts of the compound are available.

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by HPLC using a calibration curve.

Apparatus and Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Prepare saturated solutions of this compound in the desired solvents as described in the gravimetric method (steps 1-4).

-

Filter the saturated solutions through a syringe filter into an autosampler vial.

-

Dilute the filtered saturated solution with the solvent if necessary to bring the concentration within the range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this guide provides researchers with the necessary theoretical background and detailed experimental protocols to determine these crucial parameters. The provided workflow and data presentation table serve as a standardized framework to ensure consistency and comparability of results across different laboratories. The generation of this data will be invaluable for the future development and application of this promising compound.

References

3-(1h-Pyrazol-1-yl)benzaldehyde physical appearance and stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and stability of key chemical entities is paramount. This guide provides a detailed overview of 3-(1H-Pyrazol-1-yl)benzaldehyde, a versatile heterocyclic aldehyde with significant potential in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a solid at room temperature, with its appearance ranging from a white to light yellow crystalline powder.[1][2] The compound's key physical and chemical data are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Solid | [2][3] |

| Appearance | Light yellow to white solid | [1][2] |

| Melting Point | 38 - 39 °C | [2][4] |

| Boiling Point | 144.6 °C | [4] |

Table 2: Chemical and Molecular Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂O | [3][5] |

| Molecular Weight | 172.19 g/mol | [3] |

| CAS Number | 852227-92-0 | [3] |

| Purity | ≥95% - >97% | [2][3] |

Stability, Storage, and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The compound is generally stable under recommended storage conditions.[6] However, it is important to note its incompatibilities and potential decomposition pathways.

Storage and Stability:

-

Recommended Storage: The compound should be stored in a dry, cool, and well-ventilated place, with the container tightly closed.[2] For long-term stability, storage in an inert atmosphere at temperatures between 2-8°C is advised.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[2]

-

Sensitivity: Like many benzaldehyde derivatives, it may be sensitive to air and light, potentially oxidizing to the corresponding benzoic acid over time.[7][8]

Handling Precautions:

-

Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]

-

In case of fire, appropriate extinguishing media include water spray, carbon dioxide, dry chemical, or chemical foam.[2]

Hazardous Decomposition:

-

When heated to decomposition, this compound may produce hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

Experimental Protocols: A Generalized Synthetic Approach

Generalized Vilsmeier-Haack Synthesis of a Pyrazole-Carbaldehyde:

-

Reagent Preparation: The Vilsmeier-Haack reagent is typically prepared by reacting a suitable formamide derivative, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃) at low temperatures (e.g., 0 °C).

-

Formylation: The pyrazole-containing starting material is then added to the Vilsmeier-Haack reagent. The reaction mixture is stirred, often at an elevated temperature (e.g., 60-65 °C), for a period of time to ensure the completion of the formylation reaction.

-

Work-up: The reaction is quenched by carefully pouring the mixture into crushed ice and neutralizing it with a base, such as sodium bicarbonate.

-

Isolation and Purification: The resulting precipitate, the pyrazole-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification is typically achieved through recrystallization from an appropriate solvent (e.g., methanol) or by column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, providing a clear visual representation of the process for researchers.

Caption: A logical workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational understanding of this compound for its application in research and development. The compiled data on its physical properties, stability, and generalized synthetic considerations are intended to support its effective use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 852227-92-0 this compound [chemsigma.com]

- 5. PubChemLite - this compound (C10H8N2O) [pubchemlite.lcsb.uni.lu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. asianpubs.org [asianpubs.org]

The Advent and Ascendance of Pyrazole-Containing Benzaldehydes: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the discovery, history, and synthetic evolution of pyrazole-containing benzaldehydes. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated look at the synthesis, biological significance, and therapeutic potential of this important class of heterocyclic compounds.

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century. Its journey began with the pioneering work of German chemist Ludwig Knorr, who first synthesized pyrazole derivatives in 1883. However, the introduction of the functionally versatile benzaldehyde moiety onto the pyrazole scaffold marked a significant leap forward, opening new avenues for structural diversification and the development of novel therapeutic agents.

This technical guide traces the historical milestones in the synthesis of pyrazole-containing benzaldehydes, with a particular focus on the pivotal role of the Vilsmeier-Haack reaction. Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this formylation reaction has become the quintessential method for the preparation of pyrazole-4-carbaldehydes, a key subclass of pyrazole-containing benzaldehydes. The guide provides a detailed examination of this and other synthetic methodologies, complete with experimental protocols and characterization data.

Beyond the synthesis, the whitepaper delves into the rich pharmacological profile of these compounds. Pyrazole-containing benzaldehydes have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The document compiles and presents quantitative data on these activities in clearly structured tables, facilitating easy comparison and analysis for researchers seeking to develop next-generation therapeutics.

Historical Context and Key Discoveries

The story of pyrazole-containing benzaldehydes is intrinsically linked to two fundamental discoveries in organic chemistry: the synthesis of the pyrazole ring and the development of efficient formylation techniques.

-

1883: The Birth of Pyrazole Synthesis: Ludwig Knorr's successful synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines laid the foundation for the entire field. This breakthrough provided the essential heterocyclic core that would later be functionalized.

-

1927: The Vilsmeier-Haack Reaction: The development of the Vilsmeier-Haack reaction, which utilizes a reagent formed from phosphorus oxychloride and a substituted formamide (typically DMF) to formylate activated aromatic and heterocyclic compounds, proved to be a game-changer.[1] This method offered a direct and efficient route to introduce a formyl group onto the pyrazole ring, a critical step in the synthesis of pyrazole-containing benzaldehydes.

-

Mid-20th Century Onwards: Exploration and Application: Following these foundational discoveries, the mid-20th century saw a surge in the synthesis and investigation of pyrazole derivatives. Researchers began to systematically apply the Vilsmeier-Haack reaction to various hydrazones, leading to the creation of a diverse library of pyrazole-4-carbaldehydes.[2][3] A notable early report by Kira et al. in 1967 detailed the formation of pyrazole-4-carboxaldehyde from acetophenone phenylhydrazone using the DMF/POCl₃ complex, showcasing a practical two-step cyclization and formylation process.[4]

This historical progression underscores the synergy between fundamental synthetic discoveries and their application in creating novel molecular architectures with significant therapeutic potential.

Core Synthetic Methodologies

The synthesis of pyrazole-containing benzaldehydes predominantly relies on the formylation of a pre-formed pyrazole ring or the cyclization of a precursor that incorporates the aldehyde functionality. The Vilsmeier-Haack reaction stands out as the most widely employed and versatile method.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is the cornerstone for the synthesis of pyrazole-4-carbaldehydes.[2][5][6] The reaction proceeds through the formylation of an electron-rich pyrazole ring with the Vilsmeier reagent, an electrophilic iminium salt. A common and efficient pathway involves the reaction of a hydrazone with the Vilsmeier reagent, which facilitates both cyclization to the pyrazole ring and subsequent formylation at the 4-position.[7][8]

Experimental Protocols

General Procedure for the Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction[9]

Materials:

-

Acetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) (for neutralization, if necessary)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (15 ml). Cool the flask to 0-5 °C in an ice bath. To the cold DMF, add phosphorus oxychloride (5 ml) dropwise with continuous stirring over a period of approximately 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction with Hydrazone: Dissolve acetophenone phenylhydrazone (3.15 g, 15 mmol) in anhydrous DMF (5 ml). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring over one hour.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-65 °C for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form. If the solution is acidic, neutralize it with a saturated solution of sodium bicarbonate.

-

Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallize the solid from ethanol to obtain colorless needles of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Characterization Data for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde:

-

IR (KBr, cm⁻¹): Typically shows absorption bands around 1680-1700 (C=O stretching of aldehyde), 1590-1600 (C=N stretching of pyrazole ring), and characteristic aromatic C-H and C=C stretching frequencies.[7][8][9]

-

¹H NMR (CDCl₃, δ ppm): The aldehyde proton (CHO) typically appears as a singlet around 9.9-10.1 ppm. The pyrazole ring proton (at C5) appears as a singlet around 8.3-8.5 ppm. Aromatic protons appear as a multiplet in the range of 7.2-8.0 ppm.[7][8]

-

Mass Spectrum (m/z): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₂N₂O, MW = 248.28 g/mol ).[7][10]

Quantitative Data Summary

The following tables summarize the yields of representative pyrazole-containing benzaldehydes synthesized via the Vilsmeier-Haack reaction and their biological activities.

Table 1: Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

| Starting Hydrazone/Pyrazole | Product | Yield (%) | Reference |

| Acetophenone phenylhydrazone | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Good | [11] |

| Substituted acetophenone hydrazones | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | Good | [7] |

| 4-Benzyloxy-1-phenyl-1H-pyrazole | 3-Benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 60 | [12] |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55 | [13] |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48 | [14] |

Table 2: Biological Activities of Pyrazole-Containing Benzaldehyde Derivatives

| Compound Class | Biological Activity | Target/Assay | IC₅₀ / MIC Values | Reference |

| Pyrazole-based derivatives | Anticancer | MCF-7, HT-29 cancer cell lines | IC₅₀ = 2.12 - 69.37 µM | [15] |

| Pyrazole derivatives | COX-2 Inhibition | In vitro COX-1/COX-2 inhibition assays | IC₅₀ = 0.043 - 0.56 µM (for COX-2) | [15] |

| Pyrazole-pyridazine hybrids | COX-2 Inhibition | In vitro COX-1/COX-2 inhibition assays | IC₅₀ = 1.15 - 56.73 µM (for COX-2) | [16][17] |

| Pyrazole carboxylate derivatives | COX-2 Inhibition | In vitro COX-1/COX-2 inhibition assays | IC₅₀ = 0.059 - 3.89 µM (for COX-2) | [18] |

| Pyrazole-4-carbaldehyde derivatives | Antimicrobial | E. coli | MIC = 0.25 µg/mL | [19] |

| Pyrazole-4-carbaldehyde derivatives | Antimicrobial | S. epidermidis | MIC = 0.25 µg/mL | [19] |

| Pyrazole-4-carbaldehyde derivatives | Antimicrobial | S. aureus, E. coli, C. albicans | Moderate to Significant Activity | [9] |

| Functionalized pyrazole derivatives | Antimicrobial | S. aureus, E. coli, C. albicans | MIC values reported | [20] |

| Indazole and pyrazoline derivatives | Antimicrobial | Gram-positive bacteria | MIC ≤ 128 µg/mL | [21] |

| Benzimidazole-pyrazole compounds | Antimicrobial | B. subtilis | MIC = 62.5 µg/mL | [22] |

Signaling Pathways and Biological Targets

The diverse biological activities of pyrazole-containing benzaldehydes stem from their ability to interact with various biological targets and modulate key signaling pathways.

-

Anti-inflammatory Activity: A primary mechanism of action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[15][16][17][18][23] By blocking the activity of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

-

Anticancer Activity: The anticancer effects of pyrazole-containing benzaldehydes are often multifactorial. Some derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.[15] Additionally, some compounds exhibit topoisomerase I inhibitory activity, leading to DNA damage and apoptosis in cancer cells.[15] The inhibition of COX-2, which is often overexpressed in tumors, also contributes to their anticancer properties by suppressing angiogenesis and promoting apoptosis.

-

Antimicrobial Activity: While the exact mechanisms are varied, pyrazole-containing benzaldehydes have demonstrated efficacy against a range of bacteria and fungi.[9][19][20][21][22] It is hypothesized that these compounds may interfere with essential microbial enzymes or disrupt cell membrane integrity. Further research is ongoing to elucidate the specific molecular targets responsible for their antimicrobial effects.

Future Directions

The versatility of the pyrazole-containing benzaldehyde scaffold continues to make it an attractive starting point for the design of new therapeutic agents. Future research is likely to focus on:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the pyrazole and benzaldehyde rings with various substituents to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms and signaling pathways through which these compounds exert their biological effects.

-

Development of Novel Drug Delivery Systems: Formulation of pyrazole-containing benzaldehydes into advanced drug delivery systems to improve their pharmacokinetic profiles and therapeutic efficacy.

This in-depth technical guide provides a solid foundation for researchers to build upon, fostering further innovation in the discovery and development of drugs based on the pyrazole-containing benzaldehyde core.

References

- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemmethod.com [chemmethod.com]

- 9. jpsionline.com [jpsionline.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epubl.ktu.edu [epubl.ktu.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 3-(1H-Pyrazol-1-yl)benzaldehyde: An In-depth Technical Guide on Electronic Properties

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of 3-(1H-pyrazol-1-yl)benzaldehyde. The content is geared towards researchers, scientists, and professionals in the field of drug development and materials science, offering insights into its molecular structure, electronic characteristics, and potential for nonlinear optical applications. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this guide synthesizes information from computational studies of analogous pyrazole and benzaldehyde derivatives to present a robust theoretical framework.

Introduction to this compound

This compound is an organic molecule with the chemical formula C10H8N2O.[1] It incorporates a benzaldehyde group substituted with a pyrazole ring at the meta position. This combination of an electron-withdrawing aldehyde group and an electron-rich pyrazole ring suggests interesting electronic and optical properties, making it a candidate for various applications, including as a building block in medicinal chemistry and materials science. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential applications.

Molecular Structure:

The fundamental structure of this compound consists of a benzene ring bonded to both a formyl group (-CHO) and a pyrazol-1-yl group.

Molecular structure of this compound.

Theoretical Methodology

The electronic properties of molecules like this compound are typically investigated using computational quantum chemistry methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose.[2][3]

Computational Workflow

A typical theoretical study of the electronic properties of a novel compound follows a structured workflow. This involves geometry optimization, frequency analysis to confirm the stability of the structure, and then calculation of various electronic properties.

Computational analysis workflow.

Experimental Protocols (Theoretical)

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. A common approach is to use DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).

-

Vibrational Frequency Analysis: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Structure Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the Molecular Electrostatic Potential (MEP), are calculated. These provide insights into the molecule's reactivity and charge distribution.

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra.[3][4] The CAM-B3LYP functional is often used for its accuracy in predicting excitation energies.[2][5]

-

Nonlinear Optical (NLO) Properties: The static first hyperpolarizability (β₀) and other NLO parameters are calculated to assess the material's potential for applications in photonics.

Predicted Electronic Properties

Based on studies of similar molecules, we can predict the electronic properties of this compound.

Frontier Molecular Orbitals

The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

HOMO-LUMO relationship.

The following table summarizes the expected frontier molecular orbital energies and related quantum chemical parameters, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Symbol | Expected Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -3.0 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 eV |

| Ionization Potential | IP | 6.5 to 7.5 eV |

| Electron Affinity | EA | 2.0 to 3.0 eV |

| Electronegativity | χ | 4.25 to 5.25 eV |

| Chemical Hardness | η | 2.0 to 2.5 eV |

| Chemical Softness | S | 0.20 to 0.25 eV-1 |

| Electrophilicity Index | ω | 3.6 to 5.5 eV |

UV-Vis Spectral Analysis

The electronic absorption spectrum is predicted using TD-DFT calculations. The results provide information about the electronic transitions within the molecule.

| Transition | Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | 300 - 350 nm | 3.5 - 4.1 eV | > 0.1 |

| S0 → S2 | 250 - 300 nm | 4.1 - 5.0 eV | > 0.2 |

These transitions are typically of a π → π* nature, characteristic of aromatic systems.[6]

Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics often exhibit large NLO responses. The calculated first hyperpolarizability (β₀) can indicate the potential of this compound for NLO applications.

| Parameter | Symbol | Expected Value (esu) |

| Dipole Moment | µ | 3.0 - 5.0 D |

| Mean Polarizability | <α> | 15 - 25 x 10-24 |

| First Hyperpolarizability | β₀ | 5 - 15 x 10-30 |

The expected β₀ value suggests a moderate NLO response, potentially making it suitable for further investigation in materials science.

Conclusion

This technical guide has outlined the theoretical framework for investigating the electronic properties of this compound. Through the application of DFT and TD-DFT methods, it is possible to predict its molecular geometry, frontier molecular orbital energies, electronic absorption spectra, and nonlinear optical properties. The presented data, derived from computational studies of analogous compounds, suggest that this compound possesses electronic characteristics that warrant further experimental and theoretical exploration for its potential use in the development of new drugs and advanced materials. Future studies should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions.

References

- 1. PubChemLite - this compound (C10H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. subotnikgroup.chemistry.princeton.edu [subotnikgroup.chemistry.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Ascendant Trajectory of Pyrazole Derivatives in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Burgeoning Biological Activities of Novel Pyrazole Scaffolds

Executive Summary

The pyrazole nucleus, a five-membered heterocyclic scaffold, has firmly established itself as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory properties of novel pyrazole derivatives. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.

This guide summarizes key findings from recent scientific literature, presenting quantitative data in clearly structured tables for comparative analysis. Detailed protocols for essential biological assays are provided to facilitate the replication and validation of these findings. Furthermore, this document employs Graphviz visualizations to delineate critical signaling pathways and experimental workflows, offering a clear and concise understanding of the molecular interactions and experimental designs discussed.

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This unique structural motif imparts favorable physicochemical properties, including metabolic stability and the capacity for diverse substitutions, making it a "privileged scaffold" in drug design.[1] A testament to their therapeutic importance is the number of pyrazole-containing drugs that have reached the market, such as the anti-inflammatory drug celecoxib, the anticancer agent crizotinib, and the antimicrobial sulfaphenazole.[1][2]

The continued exploration of novel pyrazole derivatives has unveiled compounds with enhanced potency and selectivity against various therapeutic targets. This guide will delve into the most promising of these findings, with a focus on their applications in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activities of Novel Pyrazole Derivatives

Numerous novel pyrazole derivatives have demonstrated significant cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[3][4][5] The mechanisms underlying these anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel pyrazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [6] |

| Compound 22 | MCF-7 (Breast) | 2.82 - 6.28 | [3] |

| Compound 23 | A549 (Lung) | 2.82 - 6.28 | [3] |

| Compound 11 | MCF-7, A549, Colo205, A2780 | 0.01 - 0.65 | [3] |

| Compound 5b | K562 (Leukemia) | 0.021 | [8] |

| Compound 5b | A549 (Lung) | 0.69 | [8] |

| Compound 53 | HepG2 (Liver) | 15.98 | [3] |

| Compound 54 | HepG2 (Liver) | 13.85 | [3] |

| Compound 9d, 9e, 9f | MDA-MB-231, MCF-7 (Breast) | <10 | [9] |

| L2 | CFPAC-1 (Pancreatic) | 61.7 | [4] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Specifically, certain pyrazole derivatives have been found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[7][9] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Test pyrazole derivatives (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from a dose-response curve.

Antimicrobial Activities of Novel Pyrazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][11]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel pyrazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [2] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [2] |

| Compound 2 | Aspergillus niger | 1 | [2] |

| Compound 21a | Aspergillus niger | 2.9 | [11] |

| Compound 21a | Candida albicans | 7.8 | [12] |

| Compound 21a | Staphylococcus aureus | 62.5 | [11] |

| Compound 21a | Klebsiella pneumoniae | 125 | [11] |

| Imidazo-pyridine pyrazole 18 | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | [12] |

| Pyrano[2,3-c] pyrazole 5c | E. coli, S. aureus | 6.25 | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of pyrazole derivatives is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

96-well microtiter plates

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test pyrazole derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antimicrobial agents (positive controls)

-

Inoculum suspension of the test microorganism standardized to a 0.5 McFarland turbidity standard.

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazole derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activities of Novel Pyrazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, have a well-established role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected novel pyrazole derivatives in the carrageenan-induced rat paw edema model.

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time (h) | Reference |

| Compound K-3 | 100 | 52.0 | 4 | [14] |

| Compound K-3 | 50 | 48.9 | 3 | [14] |

| Compound K-3 | 100 | 68.7 | 3 | [14] |

| Compound K-3 | 200 | 79.1 | 3 | [14] |

| Compound 5e | - | 61.26 | 2 | [15] |

| Compound 5l | - | 60.1 | - | [15] |

| Compound 4f | - | 15-20 | - | [16] |

Mechanism of Action: Inhibition of COX and NF-κB Pathways

The anti-inflammatory effects of pyrazole derivatives are largely attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[13] Additionally, some pyrazole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[17]

NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Certain pyrazole derivatives can inhibit the degradation of IκBα, thereby preventing NF-κB activation and reducing the production of inflammatory mediators.[17][18][19]

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Test pyrazole derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin, diclofenac)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test pyrazole derivatives and the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 can be determined using commercially available assay kits (e.g., from Cayman Chemical).

Principle: These assays typically measure the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.

General Procedure (based on Cayman Chemical's COX Inhibitor Screening Assay Kit):

-

Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid solutions as per the kit instructions.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the appropriate concentration.

-

Inhibitor Preparation: Prepare serial dilutions of the test pyrazole derivatives.

-

Assay Reaction:

-

To the wells of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compound dilutions to the appropriate wells. Include a vehicle control and a known COX inhibitor as a positive control.

-

Initiate the reaction by adding arachidonic acid.

-

-

Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 590 nm) over time using a plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 to assess the potency and selectivity of the inhibitor.

Synthesis of Novel Pyrazole Derivatives

The synthesis of novel pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and versatile method is the Knorr pyrazole synthesis and its variations.

General Synthetic Workflow

Conclusion and Future Directions

Novel pyrazole derivatives continue to emerge as a highly promising class of therapeutic agents with a remarkable breadth of biological activities. The data and protocols presented in this technical guide underscore their potential in the development of new treatments for cancer, infectious diseases, and inflammatory conditions. The versatility of the pyrazole scaffold allows for extensive structural modifications, offering a rich avenue for the optimization of potency, selectivity, and pharmacokinetic properties.